molecular formula C7Cl5F3O B6312390 1-(Trifluoromethoxy)pentachlorobenzene CAS No. 1357624-30-6

1-(Trifluoromethoxy)pentachlorobenzene

Cat. No.: B6312390
CAS No.: 1357624-30-6
M. Wt: 334.3 g/mol
InChI Key: COADNIGQWJOMAV-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)pentachlorobenzene is an organic compound characterized by the presence of a trifluoromethoxy group and five chlorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)pentachlorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

1-(Trifluoromethoxy)pentachlorobenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)pentachlorobenzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The presence of multiple chlorine atoms can also affect its chemical behavior and interactions with biological systems .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene
  • 1-(Trifluoromethoxy)-2,4,6-trichlorobenzene
  • 1-(Trifluoromethoxy)-3,5-dichlorobenzene

Comparison: 1-(Trifluoromethoxy)pentachlorobenzene is unique due to the combination of a trifluoromethoxy group and five chlorine atoms, which imparts distinct chemical propertiesFor instance, the presence of additional chlorine atoms can enhance its stability and influence its interactions with other molecules .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl5F3O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COADNIGQWJOMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl5F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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